molecular formula C12H14ClN3O2 B8794373 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B8794373
M. Wt: 267.71 g/mol
InChI Key: PNNSPFXVYVMTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

2-chloro-7-pentan-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C12H14ClN3O2/c1-3-8(4-2)16-9(11(17)18)5-7-6-14-12(13)15-10(7)16/h5-6,8H,3-4H2,1-2H3,(H,17,18)

InChI Key

PNNSPFXVYVMTJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=CC2=CN=C(N=C21)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (283 mg, 1.11 mmol) in DMF (3 mL) is added oxone (820 mg, 1.33 mmol) at room temperature. The mixture is stirred at room temperature for 5 h and is quenched with 20% Na2S2O3 aqueous solution. After stirring for 10 min, the reaction mixture is acidified with 1N HCl aqueous solution (pH=5). The mixture is extracted with dichloromethane, dried over Na2SO4 and concentrated in vacuo. The solid is filtered, washed with acetonitrile, and dried under vacuum to give 130 mg of 2-chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid as a pale brown solid.
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
820 mg
Type
reactant
Reaction Step Two

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